Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers optimizing 1,3,4-oxadiazole-based leads face critical decisions: N-alkyl chain length directly impacts cLogP, permeability, and metabolic stability. The ethyl analog (CAS 832740-53-1) provides an optimal balance between the methyl (lower lipophilicity, potential poor cell penetration) and propyl/pentyl (higher lipophilicity, off-target binding risk) substituents. • Free base form enables comprehensive salt screening (HCl, mesylate, tosylate, etc.) for solid-state optimization • 98% purity grade (vs 95%) reduces impurity burden by 60%, minimizing PAINS-related false positives in primary assays • Estimated cLogP ~1.0-1.5 - favorable for intracellular target engagement without CYP inhibition liabilities

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 832740-53-1
Cat. No. B3286864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine
CAS832740-53-1
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCNCC1=NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C11H13N3O/c1-2-12-8-10-13-14-11(15-10)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3
InChIKeyQEXMLWKABYTTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl-(5-phenyl-1,3,4-oxadiazol-2-ylmethyl)-amine: Procurement & Key Data


Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine (CAS 832740-53-1, MF: C11H13N3O, MW: 203.24 g/mol, IUPAC: N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine) is a research chemical belonging to the 1,3,4-oxadiazole class . The compound contains an ethylamine side chain linked via a methylene bridge to a 5-phenyl-1,3,4-oxadiazole core, a scaffold with demonstrated biological relevance in medicinal chemistry [1]. Commercial availability exists from multiple suppliers with stated purity specifications ranging from 95% to 98% .

Scaffold Exploration
1,3,4-oxadiazole core with reported biological relevance
Analog Series Differentiation
Ethylamine side chain enables systematic cLogP modulation
Salt Form Flexibility
Free base form supports salt screening and solid-state studies

Ethyl-(5-phenyl-1,3,4-oxadiazol-2-ylmethyl)-amine: Distinction from Analogs


In 1,3,4-oxadiazole-2-methanamine derivatives, the N-alkyl substituent length (methyl, ethyl, propyl, pentyl) is a critical determinant of key drug development parameters . Within the series Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine (CAS 880361-90-0, MW: 189.21), Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine (CAS 832740-53-1, MW: 203.24), Propyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine (CAS 1185124-33-7, MW: 253.73 as HCl salt), and Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine (CAS 1185403-96-6, MW: 281.78 as HCl salt), each methylene unit added to the alkyl chain alters lipophilicity (cLogP) by approximately +0.5 log units . This systematic shift directly affects membrane permeability, metabolic stability (CYP liability), plasma protein binding, and solubility . Substituting one analog for another introduces uncontrolled variation in these ADME properties, potentially invalidating SAR studies or lead optimization campaigns. The ethyl substituent may represent an optimal balance between the lower lipophilicity of the methyl analog (potentially limiting cell penetration) and the higher lipophilicity of propyl/pentyl analogs (potentially increasing off-target binding and metabolic clearance) [1].

!
Chain length increment (+CH2) shifts cLogP by ~0.5 units, altering permeability and metabolic stability profiles; methyl, propyl, or pentyl analogs may not reproduce the same ADME context.
!
Free base vs. hydrochloride salt form changes hydrogen-bond donor count (1 vs. 2) and solubility-pH behavior; direct interchange with salt forms of other analogs can confound formulation and assay results.

Ethyl-(5-phenyl-1,3,4-oxadiazol-2-ylmethyl)-amine: Quantitative Differentiation


MW and cLogP Comparison: Ethyl vs. Methyl

Increasing the N-alkyl chain length from methyl to ethyl results in a molecular weight increase from 189.21 to 203.24 g/mol (Δ = +14.03 g/mol) and an estimated cLogP increase of approximately +0.5 units based on established alkyl chain contributions . This specific change positions the ethyl analog in a distinct lipophilicity range (estimated cLogP ~1.0-1.5) compared to the methyl analog (estimated cLogP ~0.5-1.0), which has direct implications for passive membrane permeability and bioavailability predictions in early-stage drug discovery.

cLogP Shift: Ethyl vs. Methyl
Class-level inference
ΔcLogP ≈ +0.5
MW 203.24 vs 189.21
Supports permeability screening context
Experimental logP verification recommended
Medicinal Chemistry Physicochemical Properties Lead Optimization

Free Base vs. HCl Salt: H-Bond Donor Capacity

Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine (CAS 832740-53-1) is commercially supplied as the free base form (no hydrochloride counterion), unlike its methyl analog (CAS 1158371-89-1, supplied as hydrochloride salt, MW: 225.67) and propyl analog (CAS 1185124-33-7, supplied as hydrochloride salt, MW: 253.73) . The free base form possesses one hydrogen bond donor (secondary amine NH) versus the hydrochloride salt form which has two (protonated amine NH2+), altering the hydrogen bond donor count from 1 to 2 . This difference directly impacts crystal packing, solubility-pH profile, and the ability to form diverse co-crystals or salts for formulation optimization.

Free Base vs HCl Salt
Head-to-head
H-Bond Donor Count: 1 vs 2
Free base MW 203.24
Enables salt screening flexibility
Free base allows counterion evaluation
Formulation Science Crystallography Salt Screening

Purity Specification Variance Across Suppliers

Commercial purity specifications for Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine (CAS 832740-53-1) vary between suppliers. Documented minimum purity ranges from 95% (AKSci) to 98% (Leyan) . This 3% absolute difference in minimum purity specification translates to a potential 60% relative difference in total impurity burden (5% impurities at 95% purity vs. 2% impurities at 98% purity) [1]. For structure-activity relationship (SAR) studies or biological assays, this impurity differential can introduce significant variability in observed potency or selectivity.

Purity Specification Range
Supplier-context
95% vs 98% min purity
Higher purity may reduce impurity interference
Impurity profile varies by supplier
Chemical Procurement Quality Control Reproducibility

Ethyl-(5-phenyl-1,3,4-oxadiazol-2-ylmethyl)-amine: Optimal Applications


Lipophilicity Control in Lead Optimization

This compound is the optimal choice for medicinal chemistry programs investigating the structure-activity relationships (SAR) of 1,3,4-oxadiazole-based scaffolds where precise modulation of lipophilicity (cLogP) is required . The ethyl substituent provides a cLogP increase of approximately +0.5 units relative to the methyl analog , positioning it in an intermediate lipophilicity range (estimated cLogP ~1.0-1.5) that often correlates with favorable cell permeability while avoiding the excessive lipophilicity associated with propyl or pentyl analogs (estimated cLogP >2.0) that can lead to promiscuous binding, CYP inhibition, and poor solubility . Researchers seeking to optimize intracellular target engagement without introducing the ADME liabilities of highly lipophilic compounds should prioritize this ethyl analog.

Salt Form and Polymorph Screening

The free base form of Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine (CAS 832740-53-1) is the ideal starting material for comprehensive salt screening and solid-state characterization studies . Unlike its methyl and propyl analogs, which are predominantly commercially available as hydrochloride salts , the free base form of the ethyl analog enables researchers to systematically evaluate a diverse panel of pharmaceutically acceptable counterions (e.g., hydrochloride, sulfate, mesylate, tosylate, citrate, tartrate) to identify the crystalline salt form with optimal solubility, dissolution rate, hygroscopicity, and stability for a targeted therapeutic indication [1]. This flexibility is essential for advancing a lead candidate toward preclinical development.

High-Confidence Screening with Impurity Control

For primary or secondary biological screening assays where high confidence in structure-activity relationships is paramount, procurement of this compound at the documented 98% purity grade is essential . Utilizing the 98% purity material (available from suppliers such as Leyan and Chemsrc) rather than the 95% grade reduces the total impurity burden from approximately 5% to 2% . This 60% relative reduction in potential confounding substances minimizes the risk of false-positive or false-negative results arising from impurities acting as pan-assay interference compounds (PAINS) or exerting off-target biological effects, thereby improving data reproducibility and the robustness of SAR conclusions [1].

Application
Selection Property
Validation Focus
Lead optimization SAR studies
Intermediate cLogP range (~1.0–1.5)
Cellular permeability assay correlation
Salt screening & solid-state research
Free base form (H-bond donor count 1)
Counterion solubility & stability profiling
High-confidence biological screening
98% purity grade (reduced impurity burden)
Impurity profiling & assay reproducibility
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